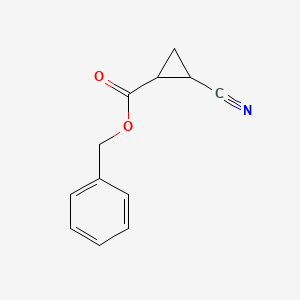
Pyridine, 1,2,5,6-tetrahydro-2-methyl-4-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 1,2,5,6-tetrahydro-2-methyl-4-(trifluoromethyl)- is a heterocyclic organic compound that features a pyridine ring partially saturated with hydrogen atoms. The presence of a trifluoromethyl group and a methyl group on the ring enhances its chemical properties, making it a valuable compound in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,5,6-tetrahydro-2-methyl-4-(trifluoromethyl)- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pentanediamine with an organic solvent solution, followed by heating, can yield the desired tetrahydropyridine derivative . Another method involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers under blue LED irradiation, followed by condensation with ammonium acetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 1,2,5,6-tetrahydro-2-methyl-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives like piperidine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can produce piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridine, 1,2,5,6-tetrahydro-2-methyl-4-(trifluoromethyl)- has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of Pyridine, 1,2,5,6-tetrahydro-2-methyl-4-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,6-Tetrahydropyridine: Another partially saturated pyridine derivative with different substitution patterns.
2,3,4,5-Tetrahydropyridine: A similar compound with a different arrangement of hydrogen atoms on the pyridine ring.
Piperidine: A fully saturated derivative of pyridine with similar chemical properties.
Uniqueness
Pyridine, 1,2,5,6-tetrahydro-2-methyl-4-(trifluoromethyl)- is unique due to the presence of both a trifluoromethyl group and a methyl group on the pyridine ring. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H10F3N |
|---|---|
Molekulargewicht |
165.16 g/mol |
IUPAC-Name |
6-methyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C7H10F3N/c1-5-4-6(2-3-11-5)7(8,9)10/h4-5,11H,2-3H2,1H3 |
InChI-Schlüssel |
HOYONCOQYXZYIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=C(CCN1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


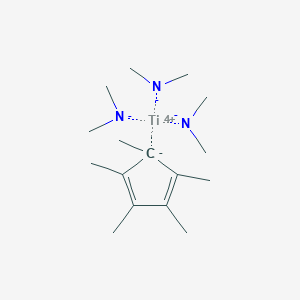
![4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B14803648.png)
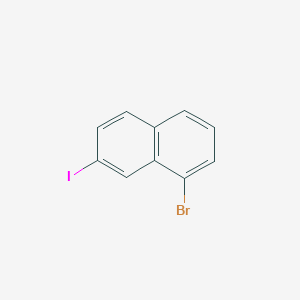
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B14803652.png)
![7-[3-(3-Cycloheptyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid](/img/structure/B14803660.png)
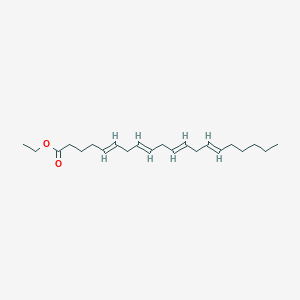
![1-[(2S,4bS,8R)-6-hydroxy-8-(hydroxymethyl)-2,4b,8-trimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethane-1,2-diol](/img/structure/B14803679.png)
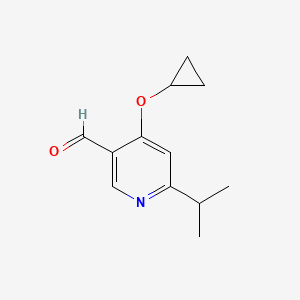
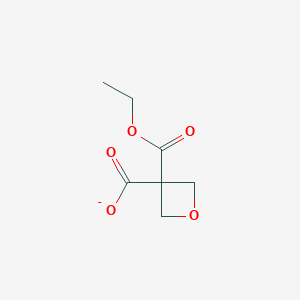
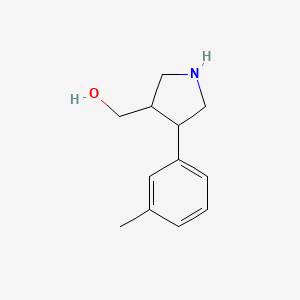
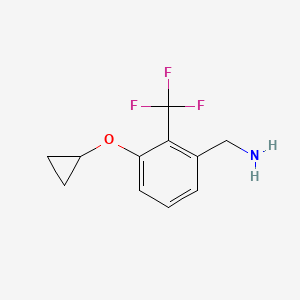
![5-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14803703.png)

